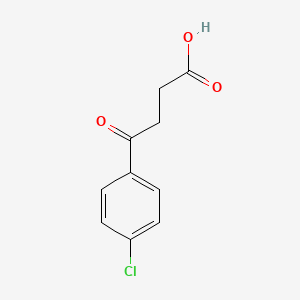

3-(4-Chlorobenzoyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVASTJJVAYFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192902 | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3984-34-7 | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3984-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Chlorobenzoyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX7DG4X3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorobenzoyl)propionic Acid (CAS Number: 3984-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-chlorophenyl)-4-oxobutanoic acid and CAS number 3984-34-7, is a keto-acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chlorobenzoyl moiety linked to a propionic acid chain, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and derivatives with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and known biological significance, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white solid with well-defined physicochemical properties. A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3984-34-7 | [1][2] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |

| Molecular Weight | 212.63 g/mol | [1][3] |

| Melting Point | 128-130 °C | [4] |

| Boiling Point | 408.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.324 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. | [4] |

| InChI Key | AHVASTJJVAYFPY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | [1] |

Synthesis

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on the principles of the Friedel-Crafts acylation reaction.

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware and equipment for reflux, extraction, and filtration.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous dichloromethane.

-

To the solvent, add succinic anhydride and chlorobenzene.

-

Cool the mixture in an ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the cooled and stirred mixture. The addition is exothermic and should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is a versatile intermediate in organic synthesis. Its keto and carboxylic acid functionalities allow for a wide range of chemical transformations.

Precursor for Heterocyclic Compounds

The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, such as pyridazinones and other related structures, which are of interest in medicinal chemistry. For instance, it can be reacted with hydrazines to form pyridazinone derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The aryl chloride moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the para-position of the phenyl ring, enabling the synthesis of more complex biaryl structures.

Caption: Suzuki-Miyaura cross-coupling reaction pathway.

Biological Activity and Relevance in Drug Discovery

While there is limited information on the biological activity of this compound itself, its derivatives have shown promising pharmacological properties, positioning it as a key scaffold in drug discovery.

Anti-inflammatory and Analgesic Properties of Derivatives

Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[6][7]

Research has shown that α-amino derivatives of β-(p-chlorobenzoyl)-propionic acid exhibit anti-inflammatory and anti-aggressive activities in animal models. This suggests that the this compound core can be functionalized to produce compounds with significant therapeutic potential. The anti-inflammatory effects of propionic acid derivatives are primarily attributed to their ability to inhibit prostaglandin synthesis.[6]

Potential Signaling Pathway Involvement

The anti-inflammatory actions of NSAIDs, including propionic acid derivatives, are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.

Caption: General mechanism of action for propionic acid-based NSAIDs.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound (CAS 3984-34-7) is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for pharmacologically active molecules, particularly anti-inflammatory agents, make it a compound of high interest to researchers. While the biological activity of the core molecule itself is not extensively documented, the proven efficacy of its derivatives underscores the importance of this scaffold in medicinal chemistry. Further investigation into the structure-activity relationships of novel derivatives based on this core structure may lead to the development of new therapeutic agents.

References

- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorobenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-(4-Chlorobenzoyl)propionic acid, a key intermediate in the synthesis of various organic compounds. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates essential data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physical characterization.

Chemical Identity and Structure

This compound is a carboxylic acid and a ketone, with a chemical structure characterized by a chlorophenyl group attached to a butanoic acid chain via a carbonyl group.

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanoic acid[1] |

| CAS Number | 3984-34-7[2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₉ClO₃[2][3][7] |

| Molecular Weight | 212.63 g/mol [1][2][3][4][7] |

| InChI | InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)[2][3][4][5][6] |

| InChIKey | AHVASTJJVAYFPY-UHFFFAOYSA-N[1][2][3][5][6] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl[1][3] |

| Linear Formula | ClC₆H₄COCH₂CH₂CO₂H[4][8][9] |

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are critical for understanding the compound's behavior in various experimental and industrial settings.

| Physical Property | Value | Source |

| Melting Point | 128-130 °C | [2][3][4][5][8] |

| Boiling Point | 305.28 °C (rough estimate) | [2][3][5] |

| Density | 1.2781 g/cm³ (rough estimate) | [2][3][5] |

| pKa | 4.44 ± 0.17 (Predicted) | [2][3][5] |

| Water Solubility | Insoluble | [2][3][4][5][8] |

| Appearance | White to Orange to Green powder to crystal | [2][3][5] |

Experimental Protocols for Physical Property Determination

While specific experimental documentation for the listed values is not publicly available, the following are detailed, standard methodologies that are typically employed for determining the physical properties of solid organic compounds like this compound.

3.1. Melting Point Determination by Capillary Method

The melting point is a crucial indicator of purity. The capillary method is a common and reliable technique.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small sample of dry this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

-

3.2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the aqueous solubility of a chemical substance.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath with a shaker, analytical balance, centrifuge, pH meter, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.

-

The flask is sealed and placed in a constant temperature shaker bath, typically maintained at 25 °C.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The pH of the saturated solution is measured.

-

The suspension is then centrifuged at high speed to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed, diluted, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/L or mol/L.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound, such as this compound, using the capillary method.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available, typically showing characteristic peaks for the aromatic protons, as well as the aliphatic protons of the propionic acid chain. A known spectrum was acquired at 399.65 MHz in DMSO-d₆.[10]

-

IR (Infrared) Spectroscopy: IR spectra are available, which would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretches of the ketone and carboxylic acid, and C-Cl stretching vibrations.[1][11]

-

Mass Spectrometry: Mass spectral data is available, which would confirm the molecular weight of the compound.[11]

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4][8] It should be stored in a cool, dry, and well-ventilated area.[2][3][5]

This technical guide provides a foundational understanding of the physical properties of this compound. For more detailed information, researchers are encouraged to consult the cited literature and safety data sheets.

References

- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 3984-34-7 [m.chemicalbook.com]

- 3. This compound | 3984-34-7 [amp.chemicalbook.com]

- 4. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. This compound 96 3984-34-7 [sigmaaldrich.com]

- 9. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound(3984-34-7) 1H NMR spectrum [chemicalbook.com]

- 11. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3-(4-Chlorobenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(4-chlorobenzoyl)propionic acid, a valuable intermediate in pharmaceutical and chemical industries. The core of this synthesis is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This document outlines the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 4-(4-chlorophenyl)-4-oxobutanoic acid, is a keto acid that serves as a crucial building block in the synthesis of various organic molecules. Its structure, featuring a substituted aromatic ring and a carboxylic acid functional group, makes it a versatile precursor for the development of pharmaceuticals and other specialty chemicals. The most common and industrially viable method for its synthesis is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The reaction proceeds in several steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the acylium ion. Due to the directing effect of the chlorine atom (an ortho-, para-director) and steric hindrance, the acylation predominantly occurs at the para position.

-

Work-up: The reaction is quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex and protonate the carboxylate, yielding the final product.

This reaction generally produces a mixture of the desired para-isomer and the ortho-isomer, which necessitates a subsequent purification step.[1]

Chemical Equation:

Detailed Experimental Protocol

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (for extraction)

-

Activated carbon (for decolorization)

-

Hexane or other suitable recrystallization solvent

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add succinic anhydride (1.0 eq).

-

Solvent and Catalyst: Add an inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add anhydrous aluminum chloride (2.0-2.5 eq).

-

Addition of Chlorobenzene: Once the aluminum chloride has been added, begin the dropwise addition of chlorobenzene (1.0-1.2 eq) from the dropping funnel, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 10-20 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] For some Friedel-Crafts acylations, gentle heating on a steam bath may be required to drive the reaction to completion.[4]

-

Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be extracted with additional dichloromethane to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash them sequentially with water, a dilute sodium hydroxide solution to remove any unreacted succinic acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of ortho and para isomers, needs to be purified. Recrystallization is a common method. The choice of solvent will depend on the solubility differences between the isomers. Fractional crystallization from a suitable solvent system (e.g., methylene chloride/hexane) can be employed to isolate the desired para-isomer.[4] The use of activated carbon during recrystallization can help to remove colored impurities.[4]

Quantitative Data

Quantitative data for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride is not explicitly detailed in the provided search results. However, by analogy to similar reactions, we can estimate the expected outcomes. The benzoylation of chlorobenzene, a similar Friedel-Crafts acylation, yields predominantly the para-isomer (84-97%).[5] The yield of the acylation of fluorobenzene with succinic anhydride is reported to be high.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3984-34-7 | [6] |

| Molecular Formula | C₁₀H₉ClO₃ | [6] |

| Molecular Weight | 212.63 g/mol | [7] |

| Melting Point | 128-130 °C (lit.) | [6] |

| Boiling Point | 305.28 °C (rough estimate) | [6] |

| Solubility | Insoluble in water (lit.) | [6] |

| Appearance | White to light yellow powder/crystal | [8] |

Visualizations

Synthesis Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(4-氯苯甲酰)丙酸 | 3984-34-7 [m.chemicalbook.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 3-(4-Chlorobenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation synthesis of 3-(4-Chlorobenzoyl)propionic acid, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant characterization data.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the construction of aryl ketones. The synthesis of this compound from chlorobenzene and succinic anhydride is a classic example of this reaction, utilizing a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to drive the formation of a new carbon-carbon bond.[1][2] The resulting product is a bifunctional molecule containing both a ketone and a carboxylic acid, making it a versatile building block for further chemical transformations.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation of chlorobenzene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond to form a highly reactive acylium ion intermediate. This species is the active electrophile in the reaction.

-

Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. The chlorine atom on the benzene ring is an ortho, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself.[3] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major isomer formed.[1]

-

Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required as it can complex with the product.

Quantitative Data

The physical and spectroscopic properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3984-34-7 | [4][5] |

| Molecular Formula | C₁₀H₉ClO₃ | [4][5] |

| Molecular Weight | 212.63 g/mol | [4][5] |

| Melting Point | 128-130 °C | [4][5] |

| Solubility | Insoluble in water; soluble in alcohol, diethyl ether, and sulfuric acid. | [5] |

| Appearance | White to off-white solid | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | References |

| ¹H NMR | Data available, specific shifts and multiplicities vary with solvent. | [6][7] |

| ¹³C NMR | Data available. | [6] |

| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), C-Cl, and aromatic C-H bonds. | [6] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2]

Materials:

-

Chlorobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (e.g., 2.2 equivalents). Cool the flask in an ice bath.

-

Reagent Addition: Suspend the AlCl₃ in anhydrous dichloromethane. In the dropping funnel, prepare a solution of succinic anhydride (e.g., 1 equivalent) and chlorobenzene (e.g., 3-5 equivalents, can also be used as a solvent) in anhydrous dichloromethane.

-

Reaction: Slowly add the solution from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of chlorobenzene with succinic anhydride is a reliable and efficient method for the synthesis of this compound. Understanding the reaction mechanism, optimizing reaction conditions, and employing proper purification techniques are crucial for obtaining a high yield of the desired product. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis and utilize the product in further drug development and chemical research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 4. This compound CAS#: 3984-34-7 [m.chemicalbook.com]

- 5. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(3984-34-7) 1H NMR spectrum [chemicalbook.com]

The Core Mechanism of 3-(4-Chlorobenzoyl)propionic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the probable mechanism of action of 3-(4-Chlorobenzoyl)propionic acid. While direct pharmacological data on this compound is limited, its established role as a key synthetic precursor to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen provides a strong basis for understanding its biological context. This document outlines the well-characterized mechanism of Fenbufen, which involves inhibition of cyclooxygenase (COX) enzymes. It is hypothesized that this compound itself is likely a prodrug or an intermediate with limited intrinsic activity. This guide summarizes the relevant quantitative data for Fenbufen and its active metabolite, presents a representative experimental protocol for assessing COX inhibition, and includes detailed diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: A Precursor to a Clinically Relevant NSAID

This compound, also known by its IUPAC name 4-(4-chlorophenyl)-4-oxobutanoic acid, is a chemical intermediate primarily recognized for its role in the synthesis of Fenbufen.[1][2] Fenbufen belongs to the arylpropionic acid class of NSAIDs, a group of drugs that exert their therapeutic effects by modulating the inflammatory response.[3][4] Given the structural lineage, the likely, albeit indirect, mechanism of action of this compound is linked to the cyclooxygenase (COX) pathway.

The Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[3][4] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.

By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid to prostaglandin H2, the precursor to various other prostaglandins. This reduction in prostaglandin synthesis leads to the anti-inflammatory, analgesic, and antipyretic effects of these drugs.

Given that this compound is a direct precursor to Fenbufen, it is highly probable that its biological significance is as a prodrug that is converted to an active form, or that it possesses weak intrinsic COX inhibitory activity itself. The more established pathway is that of Fenbufen, which is metabolized to its active form, biphenylacetic acid, a potent COX inhibitor.[4][5]

Signaling Pathway: The Arachidonic Acid Cascade and COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by active NSAIDs.

Quantitative Data: Inhibitory Activity of Fenbufen and its Metabolite

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Fenbufen | COX-1 | > 100 | [4] |

| Fenbufen | COX-2 | > 100 | [4] |

| Biphenylacetic Acid | COX-1 | 0.8 | [4] |

| Biphenylacetic Acid | COX-2 | 2.5 | [4] |

This data illustrates the prodrug nature of Fenbufen, where the parent compound has weak activity, and the metabolite is a potent inhibitor of both COX isoforms.

Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2. This is a general methodology and has not been specifically published for this compound.

Objective: To determine the IC50 values of a test compound for the inhibition of purified ovine COX-1 and human recombinant COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer: 100 mM Tris-HCl, pH 8.0

-

Heme cofactor

-

Test compound dissolved in DMSO

-

Arachidonic acid (substrate)

-

[1-14C]-Arachidonic acid (tracer)

-

Quenching solution: 1 M HCl

-

Extraction solvent: Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation: The COX enzymes are reconstituted with the heme cofactor according to the manufacturer's instructions.

-

Incubation: The reaction is carried out in a temperature-controlled water bath at 37°C.

-

Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, the enzyme, and the test compound at various concentrations (or vehicle control, DMSO).

-

Pre-incubation: The enzyme and test compound are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid containing a [1-14C]-arachidonic acid tracer.

-

Reaction Time: The reaction is allowed to proceed for a short, defined time (e.g., 2 minutes).

-

Termination: The reaction is terminated by the addition of the quenching solution.

-

Extraction: The prostanoid products are extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Quantification: The organic phase is evaporated, and the residue is redissolved in a scintillation cocktail. The amount of radioactive prostanoid product is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow Diagram

Conclusion

While this compound is not a known therapeutic agent, its chemical identity as a precursor to the NSAID Fenbufen provides a strong indication of its relationship to the cyclooxygenase pathway. It is most likely a prodrug intermediate with limited intrinsic biological activity. The anti-inflammatory, analgesic, and antipyretic effects associated with this structural class are mediated through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Further research involving direct enzymatic and cell-based assays would be necessary to definitively characterize the specific mechanism and potency of this compound.

References

- 1. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development and testing of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacologic properties of fenbufen [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Unraveling the Biological Activity of 3-(4-Chlorobenzoyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzoyl)propionic acid, a member of the aryl propionic acid class of compounds, holds potential as a modulator of inflammatory processes. This technical guide provides an in-depth overview of its biological activity, drawing from available research on its and structurally related molecules. As a derivative of the well-established non-steroidal anti-inflammatory drug (NSAID) family, its mechanism of action is anticipated to involve the inhibition of key inflammatory pathways. This document summarizes the current understanding of its biological effects, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and facilitating platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

By inhibiting COX enzymes, this compound and its analogs can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Quantitative Biological Data

While specific quantitative data for the direct biological activity of this compound is limited in publicly accessible literature, data from closely related aryl propionic acid derivatives provide valuable insights into its potential potency. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for well-known aryl propionic acids against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13 | 370 | 0.035 |

| Naproxen | 8.7 | 5.2 | 1.67 |

| Ketoprofen | ~0.002 | ~0.0265 | ~0.075 |

| Flurbiprofen | 0.1 | 0.4 | 0.25 |

Data compiled from various sources. The selectivity index is a ratio to indicate relative selectivity for COX-2 over COX-1.

A study on β-aroylpropionic acid-based 1,3,4-oxadiazoles, which are derivatives of aroylpropionic acids, demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test.[1] For instance, certain synthesized derivatives showed anti-inflammatory activity comparable to the standard drug indomethacin.[1] Another study on 3-benzoyl-propionic acid, a structurally similar compound, demonstrated anti-inflammatory and analgesic properties in both in vivo and in vitro models.[2]

Experimental Protocols

To assess the biological activity of this compound, a series of well-established in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.

In Vitro COX Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 value of this compound against COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., hematin)

-

Arachidonic Acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well white opaque microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Inhibitor Addition: Add the test compound at various concentrations to the appropriate wells. Include wells for a vehicle control (solvent only) and reference inhibitors.

-

Enzyme Addition: Add the respective COX enzyme (COX-1 or COX-2) to the wells.

-

Incubation: Incubate the plate at 25°C for 10 minutes, protected from light, to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Figure 1: Workflow for In Vitro COX Inhibition Assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.[3][4][5]

Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

Lambda-carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Fasting: Fast the rats overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[6][7]

Objective: To determine if this compound can suppress the release of pro-inflammatory cytokines from LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

MTT reagent for cell viability assay

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Culture RAW 264.7 cells to 80% confluency.

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any cytotoxic effects of the test compound.

Data Analysis:

-

Generate standard curves for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Normalize the cytokine levels to cell viability data.

-

Determine the percentage of inhibition of cytokine release for the treated groups compared to the LPS-only group.

Figure 3: Workflow for LPS-Induced Cytokine Release Assay.

Key Signaling Pathways

The anti-inflammatory effects of aryl propionic acids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.

Arachidonic Acid Metabolism

As previously mentioned, the central mechanism of action is the inhibition of COX enzymes within the arachidonic acid metabolic pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by COX-1 or COX-2 into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. By blocking this step, this compound can reduce the synthesis of these pro-inflammatory mediators.

Figure 4: Inhibition of the Arachidonic Acid Pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some NSAIDs have been shown to inhibit NF-κB activation, providing an additional mechanism for their anti-inflammatory effects, independent of COX inhibition.

Figure 5: Potential Modulation of the NF-κB Signaling Pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in transducing extracellular signals into cellular responses. These pathways are activated by various inflammatory stimuli and play a significant role in regulating the production of pro-inflammatory cytokines and mediators. Some NSAIDs have been reported to modulate MAPK signaling, which may contribute to their overall anti-inflammatory profile.

Figure 6: Potential Modulation of MAPK Signaling Pathways.

Conclusion

This compound, as a member of the aryl propionic acid family, is expected to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes. While direct quantitative data on this specific compound is limited, the established mechanisms and biological activities of its structural analogs provide a strong foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its biological activity. Further research is warranted to elucidate the precise inhibitory profile of this compound and its potential interactions with other inflammatory signaling pathways, which will be crucial for its future development as a therapeutic agent.

References

- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 3-(4-Chlorobenzoyl)propionic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzoyl)propionic acid and its derivatives represent a class of chemical compounds with a core structure that has garnered significant interest in medicinal chemistry. The presence of the 4-chlorobenzoyl moiety, a common pharmacophore, coupled with a flexible propionic acid chain, provides a scaffold amenable to diverse chemical modifications. This adaptability has led to the exploration of these derivatives for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as antiproliferative agents. A notable study focused on a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates, which demonstrated selective inhibitory actions on colon cancer cells.[1]

Quantitative Anticancer Activity Data

The antiproliferative activity of these derivatives was evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.

| Compound ID | Modification | Cell Line | IC50 (mg/mL) |

| 7a | Aryl | HCT-116 | 0.12 |

| 7g | Aryl | HCT-116 | 0.12 |

| 7d | Aryl | HCT-116 | 0.81 |

| Data sourced from a study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.[1] |

These findings suggest that specific substitutions on the aryl group can significantly influence the cytotoxic potency of these compounds. Notably, the study also indicated that the active compounds were specific to cancerous cells, showing lower inhibitory action on normal, non-cancerous cells (HEK-293).[1]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The assessment of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

References

A Comprehensive Technical Review of 3-(4-Chlorobenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Chlorobenzoyl)propionic acid, a member of the aroylpropionic acid class, is a pivotal chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carboxylic acid and a ketone moiety attached to a chlorophenyl group, makes it a versatile precursor for the development of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its significant role as the primary starting material for the synthesis of Succinobucol, a potent antioxidant and anti-inflammatory agent. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. It is characterized by its insolubility in water but shows solubility in organic solvents like alcohol. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3984-34-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClO₃ | [1][3][4] |

| Molecular Weight | 212.63 g/mol | [1][3][4] |

| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanoic acid | [3] |

| Melting Point | 128-130 °C | [1][2] |

| Boiling Point | 305.28 °C (estimate) | [1][2] |

| Density | 1.278 g/cm³ (estimate) | [1][2] |

| Form | Solid, powder to crystal | [2] |

| Water Solubility | Insoluble | [1][2] |

| SMILES String | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | [3] |

| InChI Key | AHVASTJJVAYFPY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Synthesis Workflow

The reaction proceeds by the activation of succinic anhydride by the Lewis acid catalyst, forming an acylium ion electrophile. This electrophile then attacks the electron-rich chlorobenzene ring, followed by rearomatization and workup to yield the final keto-acid product.

Caption: Friedel-Crafts acylation synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the Friedel-Crafts acylation synthesis. Note: This protocol is illustrative. Researchers should consult peer-reviewed literature for specific, validated reaction conditions and safety procedures.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a solvent such as nitrobenzene or 1,2-dichloroethane.

-

Reagent Addition: Chlorobenzene (1.0 eq) is added to the stirred suspension. Succinic anhydride (1.0 eq) is then added portion-wise at a temperature maintained between 0-5 °C to control the initial exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

-

Workup and Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and precipitates the product.

-

Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then with a cold hydrocarbon solvent (e.g., hexane) to remove non-polar impurities.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Role in Drug Development: Precursor to Succinobucol

The primary importance of this compound in drug development lies in its role as a key intermediate for the synthesis of Succinobucol (also known as AGI-1067).[6] Succinobucol is a monosuccinic acid ester of Probucol, developed as a more potent antioxidant and anti-inflammatory agent with an improved pharmacological profile.[6][7]

Succinobucol has been investigated in extensive clinical trials for its potential to treat atherosclerotic disease and prevent new-onset diabetes in patients with acute coronary syndrome.[6][7] Its mechanism of action is distinct from conventional therapies, focusing on mitigating oxidative stress and inflammation.[7]

From Intermediate to Therapeutic Application

The journey from this compound to a potential therapeutic involves its conversion into the active pharmaceutical ingredient, Succinobucol. The biological activity of Succinobucol is linked to its ability to upregulate endogenous antioxidant pathways and inhibit inflammatory signaling. Studies have shown that Succinobucol can increase intracellular glutathione (GSH) levels, a critical antioxidant, by upregulating glutamate-cysteine ligase (GCL) activity.[8] This effect is potentially mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[8]

References

- 1. This compound CAS#: 3984-34-7 [m.chemicalbook.com]

- 2. This compound | 3984-34-7 [amp.chemicalbook.com]

- 3. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. Succinobucol, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Chlorobenzoyl)propionic acid safety and handling

An In-Depth Technical Guide to the Safety and Handling of 3-(4-Chlorobenzoyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a compound relevant to various research and development activities. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [1][2][3] |

| Molecular Weight | 212.63 g/mol | [1][2][3] |

| CAS Number | 3984-34-7 | [2][3] |

| Appearance | Solid, Beige Powder | [4][5] |

| Melting Point | 128-130 °C | [2][6][7] |

| Boiling Point | 305.28°C (rough estimate) | [2] |

| Solubility | Insoluble in water. Soluble in alcohol, diethyl ether, and sulfuric acid. | [2][6] |

| Storage Temperature | Room Temperature, sealed in a dry place. | [2][7] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is fundamental to implementing appropriate safety measures.[8]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[8]

Safe Handling and Personal Protective Equipment (PPE)

Based on the identified hazards, a systematic approach to handling and PPE selection is mandatory.

Standard Laboratory Workflow for Handling Solid Chemicals

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: A standard workflow for handling solid chemicals in a laboratory.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to minimize exposure. The following guide is based on the GHS hazards of this compound.

Caption: PPE selection based on the hazards of this compound.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.[9]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Emergency Procedures

Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

Chemical Spill Response

The following decision tree outlines the appropriate response to a chemical spill.

Caption: A decision tree for responding to a chemical spill.

Experimental Protocols for Hazard Determination

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.[6][10]

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.

-

Animal Model: Typically, rats are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6]

-

A small group of animals (typically 3) is dosed with the test substance.[6]

-

Animals are observed for a period of up to 14 days for signs of toxicity and mortality.[10]

-

Body weight is recorded weekly.

-

Based on the outcome (number of mortalities), the decision is made to either:

-

Stop the test.

-

Dose another group of animals at a lower dose level.

-

Dose another group of animals at a higher dose level.

-

-

-

Endpoint: The primary endpoint is mortality. The results allow for the classification of the substance into a GHS category for acute oral toxicity.

In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)

This in vitro method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[2][11]

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.

-

Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The RhE tissues are pre-incubated.

-

The test chemical is applied to the surface of the tissue for a defined period (e.g., 60 minutes).[2]

-

The chemical is then removed by rinsing.

-

The tissues are incubated for a post-exposure period (e.g., 42 hours).[2]

-

Cell viability is assessed using a quantitative assay, typically the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[5]

-

-

Endpoint: A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[12]

In Vitro Eye Irritation (OECD 492: Reconstructed Human Cornea-like Epithelium Test Method)

This in vitro test method is used to identify chemicals that can induce serious eye damage, as well as those that do not require classification for eye irritation or serious eye damage.[9][13]

-

Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in tissue viability.

-

Test System: A commercially available RhCE model.

-

Procedure:

-

The RhCE tissues are pre-incubated.

-

The test chemical (liquid or solid) is applied to the epithelial surface for a specified duration.[13]

-

After exposure, the tissues are thoroughly rinsed.

-

The tissues undergo a post-exposure incubation period.

-

Cell viability is determined using a quantitative assay, such as the MTT assay.

-

-

Endpoint: The classification of the chemical's eye irritation potential is based on the remaining cell viability compared to the negative control. Specific viability thresholds are used to distinguish between non-irritants and substances that cause serious eye damage.[13]

Storage and Disposal

Proper storage and disposal are critical to maintaining chemical integrity and ensuring safety.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[9]

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. sterlab-store.com [sterlab-store.com]

- 6. m.youtube.com [m.youtube.com]

- 7. oecd.org [oecd.org]

- 8. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Chlorobenzoyl)propionic Acid: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3-(4-Chlorobenzoyl)propionic acid (CAS No: 3984-34-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this compound in research and development settings.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO₃ | [2][3][4] |

| Molecular Weight | 212.63 g/mol | [2][3][4] |

| CAS Number | 3984-34-7 | [1][2][3] |

| EC Number | 223-627-3 | [2][4] |

| Melting Point | 128-130 °C | [1][4] |

| Boiling Point | 305.28°C (estimate) | [1] |

| Solubility | Insoluble in water.[1][4] | [1][4] |

| Appearance | White to beige crystalline powder | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Hazard Identification and Classification

According to the aggregated GHS information, this compound is classified as a hazardous substance.[2] The primary hazards are related to irritation.[2]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |